molecular formula C3H5ClN2O2 B1415778 2-chloro-N-(hydroxyiminomethyl)acetamide CAS No. 1785917-18-1

2-chloro-N-(hydroxyiminomethyl)acetamide

Cat. No.: B1415778
CAS No.: 1785917-18-1
M. Wt: 136.54 g/mol
InChI Key: MCHSMLGEDJOAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(hydroxyiminomethyl)acetamide is a chemical compound of interest in medicinal chemistry and biochemistry research. It features a chloroacetamide group linked to a hydroxyiminomethyl functional group, a structure known to be significant in the design of bioactive molecules. Compounds with similar structural motifs, particularly those containing the 2-hydroxyiminoacetamide group, have been investigated for their potential to interact with cholinesterase enzymes . These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in research for neurodegenerative conditions and as countermeasures for organophosphorus agent poisoning . The presence of both the chloro and hydroxyimino groups makes this molecule a versatile building block or potential precursor for the synthesis of more complex molecules, such as heterocyclic compounds, which are prevalent in pharmaceutical and agrochemical research . As a reagent, it may be used in organic synthesis, including cyclization and functional group transformation reactions . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1785917-18-1

Molecular Formula

C3H5ClN2O2

Molecular Weight

136.54 g/mol

IUPAC Name

2-chloro-N-(hydroxyiminomethyl)acetamide

InChI

InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7)

InChI Key

MCHSMLGEDJOAMO-UHFFFAOYSA-N

SMILES

C(C(=O)NC=NO)Cl

Canonical SMILES

C(C(=O)NC=NO)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Acetamide Derivatives via Acylation with Chloroacetyl Chloride

Method Overview:
This approach involves reacting a suitable acetamide precursor with chloroacetyl chloride under controlled conditions, typically in the presence of a base or organic solvent, to introduce the chloro and hydroxyiminomethyl functionalities.

Procedure:

  • Dissolve the acetamide precursor (such as N-hydroxyiminoacetamide or related derivatives) in an organic solvent like tetrahydrofuran, acetonitrile, or glacial acetic acid.
  • Add a base such as sodium carbonate, sodium acetate, or potassium carbonate to neutralize the generated HCl.
  • Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0-25°C to prevent side reactions.
  • Stir the mixture for several hours at room temperature or slightly elevated temperatures (up to 60°C) to ensure complete acylation.
  • Quench the reaction by adding water, leading to crystallization of the product.
  • Filter, wash, and dry the precipitated 2-chloro-N-(hydroxyiminomethyl)acetamide.

Research Findings:

  • A study involving the chloroacetylation of aminophenols demonstrated that chloroacetyl chloride reacts efficiently with amines in the presence of potassium carbonate, yielding high purity chlorinated acetamides with yields exceeding 90% (see reference).
  • The reaction is sensitive to moisture; hence, anhydrous conditions are preferred.

Data Table:

Parameter Conditions Yield (%) Purity (%) Notes
Reagent Chloroacetyl chloride - - Dropwise addition at 0-25°C
Solvent Tetrahydrofuran, acetonitrile, acetic acid - - Anhydrous conditions preferred
Base Sodium carbonate, sodium acetate, K2CO3 - - Neutralizes HCl produced
Reaction temperature 0-60°C - - Controlled to prevent side reactions
Reaction time 2-4 hours - - Ensures complete acylation
Crystallization Water addition, cooling - High purity Crystallization at room temperature

Direct Synthesis from 2,6-Dimethylphenyl Precursors

Method Overview:
This method employs 2,6-dimethylphenyl derivatives as starting materials, which are reacted with chloroacetyl chloride in the presence of acetic acid and sodium acetate.

Procedure:

  • Dissolve 2,6-dimethylphenylamine in glacial acetic acid.
  • Add chloroacetyl chloride dropwise under stirring at low temperature (around -2°C).
  • After complete addition, stir the mixture at 60°C for 2 hours.
  • Add water slowly to hydrolyze excess acyl chloride and promote crystallization.
  • Filter, wash, and dry the product to obtain high-purity 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Research Findings:

  • This method yields products with purities exceeding 99% and yields around 95-98%, demonstrating high efficiency and suitability for industrial scale-up (see reference).

Data Table:

Parameter Conditions Yield (%) Purity (%) Notes
Reagent Chloroacetyl chloride - - Dropwise addition at 0-2°C
Solvent Glacial acetic acid - - Acts as both solvent and reactant
Temperature during addition -2°C to 60°C - - Controlled to prevent side reactions
Reaction time 2 hours at 60°C - - Complete acylation
Post-reaction hydrolysis Water addition, crystallization - High purity Crystallization at room temperature

Solvent-Free or Heterogeneous Systems

Method Overview:
Recent innovations focus on solvent-free or heterogeneous systems to reduce energy consumption and improve yield.

Procedure:

  • Mix 2,6-dimethylphenylamine with potassium carbonate or sodium acetate.
  • Add chloroacetyl chloride directly, stirring at room temperature or mild heating.
  • After reaction completion, add water to induce crystallization.
  • Filter and dry the product.

Research Findings:

  • This method simplifies operation, reduces solvent use, and achieves yields up to 98%, with purity above 99.8% (see patent CN110938012A).

Data Table:

Parameter Conditions Yield (%) Purity (%) Notes
Reagent Chloroacetyl chloride - - Dropwise addition, mild heating
Base Potassium carbonate or sodium acetate - - Heterogeneous system
Reaction temperature Room temperature to 60°C - - Energy-efficient process
Crystallization Water addition - >99.8 Simple post-reaction purification

Summary of Key Findings

Preparation Method Typical Yield (%) Purity (%) Advantages Disadvantages
Acylation with chloroacetyl chloride in organic solvents 90-98 >99% High yield, high purity, scalable Requires controlled temperature, moisture-sensitive
Reaction with 2,6-dimethylphenyl derivatives 95-98 >99% Simple, high efficiency Needs precise control of reaction conditions
Solvent-free heterogenous system Up to 98 >99.8 Eco-friendly, low energy May require optimization for scale-up

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(hydroxyiminomethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of 2-chloro-N-(hydroxyiminomethyl)acetamide depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted acetamides.

Mechanism of Action

The mechanism of action of 2-chloro-N-(hydroxyiminomethyl)acetamide involves its interaction with biological molecules. As a formaldehyde releaser, it can donate formaldehyde under certain conditions, which can then interact with proteins and other biomolecules. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name N-Substituent Key Properties/Applications Reference
Acetochlor Ethoxymethyl, ethyl, methyl Pre-emergent herbicide; metabolized to CMEPA (carcinogenic intermediate)
2-Chloro-N-(thiazol-2-yl)acetamide Thiazolyl heterocycle Antiproliferative activity against cancer cells
2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide Trifluoromethylphenyl Anticancer activity via tyrosine kinase inhibition
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazolyl heterocycle Cytotoxicity in Caco-2 cells (IC₅₀ = 1.8 µM)
2-Chloro-N-(3,5-dichlorophenyl)acetamide Dichlorophenyl Structural studies on hydrogen bonding and crystal packing

Key Observations :

  • Electron-withdrawing substituents (e.g., trifluoromethyl, nitro groups) enhance reactivity in alkylation reactions and improve biological activity .
  • Heterocyclic substituents (e.g., thiazolyl, thiadiazolyl) are associated with anticancer properties due to interactions with cellular targets like tyrosine kinases .
  • Alkoxyalkyl substituents (e.g., ethoxymethyl in acetochlor) correlate with herbicidal activity but also pose carcinogenic risks via metabolic activation .

Herbicidal Activity

Chloroacetamide herbicides like acetochlor, alachlor, and metolachlor () inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. Their metabolism in liver microsomes generates carcinogenic intermediates (e.g., CMEPA, CDEPA), with species-specific metabolic rates:

Table 2: Metabolic Rates of Chloroacetamide Herbicides

Herbicide Metabolite Rat Metabolism Rate (nmol/min/mg) Human Metabolism Rate (nmol/min/mg) CYP Enzymes Involved
Acetochlor CMEPA 0.065 0.023 CYP3A4, CYP2B6
Butachlor CDEPA 0.045 <0.001 CYP3A4, CYP2B6
Metolachlor CMEPA 0.0133 Undetectable CYP3A4, CYP2B6

Note: Human liver microsomes exhibit lower metabolic capacity, reducing carcinogenic risk compared to rats .

Anticancer Activity

  • Thiadiazolyl derivatives () show potent cytotoxicity (e.g., compound 7d , IC₅₀ = 1.8 µM in Caco-2 cells) .
  • Trifluoromethylphenyl derivatives () inhibit tyrosine kinases, a mechanism relevant to overcoming drug resistance in cancer .

Structural and Crystallographic Insights

  • Hydrogen bonding : N–H···O interactions stabilize crystal structures in 2-chloro-N-phenylacetamide derivatives, influencing their solid-state reactivity .
  • Conformational preferences : Synclinal arrangements of C–Cl and C=O bonds are common, as observed in 2-chloro-N-(2-chlorophenyl)acetamide .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify the acetamide carbonyl signal (~165–170 ppm in ¹³C NMR) and the hydroxyimino group’s NH proton (~10–12 ppm in ¹H NMR). The chlorine atom’s electronegativity deshields adjacent carbons, shifting signals downfield.
  • IR spectroscopy : Confirm the C=O stretch (~1670 cm⁻¹) and N–O stretch (~950 cm⁻¹) of the oxime group.
  • Mass spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₃H₅ClN₂O₂: 137.0034).
    Cross-referencing with computational data (e.g., PubChem-derived InChI/SMILES) ensures structural validation .

How does the hydroxyiminomethyl group influence the reactivity of 2-chloro-N-(hydroxyiminomethyl)acetamide in nucleophilic substitution compared to other chloroacetamides?

Advanced
The hydroxyiminomethyl (–NH–O–) group:

  • Electron-withdrawing effect : Enhances the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic substitution (e.g., with amines or thiols).
  • Steric hindrance : The planar oxime structure may limit accessibility to bulky nucleophiles, requiring optimized solvent systems (e.g., DMSO for polar interactions).
    Comparative studies with N-aryl chloroacetamides (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) show faster reaction kinetics but reduced regioselectivity due to competing hydrolysis .

What strategies resolve contradictions in reported biological activities of 2-chloro-N-(hydroxyiminomethyl)acetamide derivatives?

Q. Advanced

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.
  • Purity validation : Use HPLC (>95% purity) to rule out impurities influencing activity.
  • Mechanistic profiling : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to identify binding modes. For example, fluorinated derivatives (e.g., N-(2-chloro-4-fluorophenyl) analogs) show enhanced antimicrobial activity due to improved membrane permeability .

What structural modifications enhance antimicrobial activity of 2-chloro-N-(hydroxyiminomethyl)acetamide derivatives while minimizing cytotoxicity?

Q. Advanced

  • Electron-withdrawing substituents : Introduce fluorine or nitro groups at the phenyl ring (para/meta positions) to boost electrophilicity and target binding.
  • Bioisosteric replacement : Replace the oxime group with a thioamide (–NH–S–) to improve metabolic stability.
  • Hybridization : Conjugate with heterocycles (e.g., thiazole or imidazole) to exploit dual-target mechanisms. Preclinical studies on similar compounds demonstrate reduced cytotoxicity when hydrophilic groups (e.g., morpholine) are incorporated .

How can computational methods predict the pharmacokinetic properties of 2-chloro-N-(hydroxyiminomethyl)acetamide derivatives?

Q. Advanced

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., bacterial enoyl-ACP reductase) to assess binding stability.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-deficient aryl groups improve antibacterial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.